molecular formula C22H18N4O4 B13851876 3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid

3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid

Cat. No.: B13851876
M. Wt: 402.4 g/mol
InChI Key: CBCHFCGMELDPDV-UHFFFAOYSA-N
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Description

3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while reduction could lead to simpler benzimidazole compounds .

Scientific Research Applications

3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzimidazole core may interact with DNA or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid lies in its combination of the benzimidazole core and the hydroxycarbamimidoyl group, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C22H18N4O4/c23-20(25-30)16-5-2-1-4-15(16)14-10-8-13(9-11-14)12-26-19-17(21(27)28)6-3-7-18(19)24-22(26)29/h1-11,30H,12H2,(H2,23,25)(H,24,29)(H,27,28)

InChI Key

CBCHFCGMELDPDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C(=NO)N

Origin of Product

United States

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